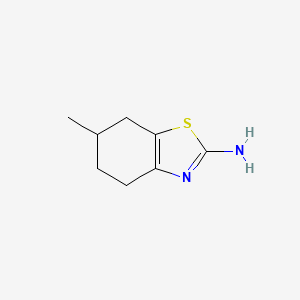

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Overview

Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound with the molecular formula C8H12N2S . It is a representative of a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus .

Molecular Structure Analysis

The molecular structure of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol . The InChI code is 1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been analyzed in several studies . The compound has a molecular weight of 168.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 168.07211956 g/mol, and the monoisotopic mass is 168.07211956 g/mol . The topological polar surface area is 67.2 Ų .Scientific Research Applications

Synthesis of Metal Complexes

The compound can be used in the synthesis of metal complexes. For instance, it has been used in the preparation of Cu (II), Co (II), Ni (II), Zn (II), and Cd (II) complexes . These complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer .

Biological Studies

The compound and its metal complexes have shown significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .

Anti-corrosion Agents

4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes, which can be synthesized from this compound, have been used as anti-corrosive agents . They provide protection for mild steel from 1 M HCl solution .

Inhibition Efficiency Determination

The inhibition efficiency of the azo dyes derived from this compound is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies . The azo dye T1 is an effective inhibitor and the inhibition efficiency of the azo dyes is found to be in the following order T1 > T2 > T3 .

Quantum Chemical Study

The quantum chemical study was used to explain better about the structural and electronic effects in relation to the inhibition efficiencies .

Surface Morphology Examination

The surface morphology of the tested mild steel samples was examined by scanning electron microscopy and energy-dispersive X-ray analysis with and without inhibitors in 1 M HCl solution . The results of the analysis showed the effective corrosion inhibition properties after the deposition of the inhibitors onto the metal surface .

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are not well-studied. Its impact on bioavailability is unknown. The compound has a molecular weight of 168.26 and a logP of 2.56 , which might influence its absorption and distribution.

properties

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQFLEIGKAIACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323953 | |

| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

CAS RN |

7496-50-6 | |

| Record name | 7496-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)